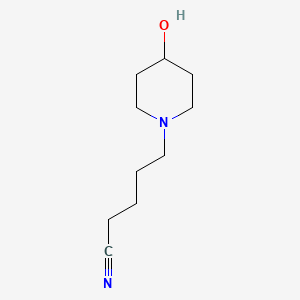
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a nitrophenyl group, and a dihydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide typically involves the reaction of ethyl cyanoacetate with 4-methoxy-3-nitrobenzaldehyde in ethanol. The reaction is carried out under specific conditions to ensure the formation of the desired product . The crude synthesis product is then crystallized from lower aliphatic carboxylic acids such as formic or acetic acid, with a catalytic amount of hydrochloric or hydrobromic acid added .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of phase transfer catalysts and solvents like ethyl acetate, acetonitrile, and hydrocarbons such as toluene and xylene is common . These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly involving the cyano and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide involves its interaction with specific molecular targets. It is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a role in the metabolism of catecholamines. By inhibiting COMT, the compound increases the levels of neurotransmitters like dopamine, which is beneficial in the treatment of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Entacapone: A well-known COMT inhibitor with a similar structure and mechanism of action.
Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Nitecapone: A compound with similar inhibitory effects on COMT.
Uniqueness
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit COMT with high potency makes it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H7N3O5 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16) |
InChI-Schlüssel |
IZXCSWDOAKESAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)
![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)
![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)
![3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)

![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)


![2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)

![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)

![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)
